N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
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Overview
Description
N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound that features a piperidine ring, a pyrrolidine ring, and a sulfonylbenzamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, including the formation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling with the sulfonylbenzamide group. Common synthetic routes may include:
Formation of Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final coupling of the piperidine and pyrrolidine rings with the sulfonylbenzamide group can be achieved through amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can be employed to reduce any double bonds or carbonyl groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) to introduce new substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating various diseases, including cancer, inflammation, and neurological disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, such as enzymes and receptors involved in disease processes.
Industrial Applications: The compound can be used in the development of new materials and chemical processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. For example, it may act as an inhibitor of certain kinases or proteases, thereby modulating cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another natural compound with a piperidine ring, studied for its anticancer and anti-inflammatory effects.
Matrine: A piperidine alkaloid with potential anticancer and antiviral activities.
Uniqueness
N-[2-(4-METHYLPIPERIDINE-1-CARBONYL)PHENYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is unique due to its combination of piperidine and pyrrolidine rings with a sulfonylbenzamide group, which may confer distinct biological activities and therapeutic potential compared to other piperidine-containing compounds .
Properties
IUPAC Name |
N-[2-(4-methylpiperidine-1-carbonyl)phenyl]-3-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-18-11-15-26(16-12-18)24(29)21-9-2-3-10-22(21)25-23(28)19-7-6-8-20(17-19)32(30,31)27-13-4-5-14-27/h2-3,6-10,17-18H,4-5,11-16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXPEAPQNDBGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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